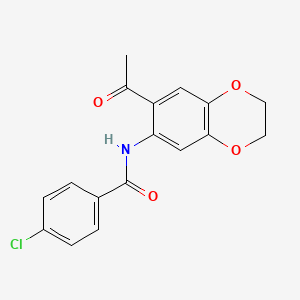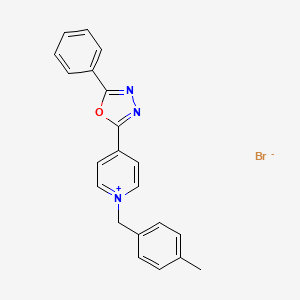![molecular formula C14H11ClN2O2S B4937165 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, commonly known as CNPA, is a chemical compound that has been widely used in scientific research for its various applications. CNPA is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, important mediators of inflammation and pain.
Mecanismo De Acción
CNPA is a potent and selective inhibitor of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, which is involved in the production of prostaglandins, important mediators of inflammation and pain. CNPA binds to the active site of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, blocking the production of prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CNPA has been shown to have a variety of biochemical and physiological effects. Inhibition of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole by CNPA leads to a reduction in the production of prostaglandins, which are important mediators of inflammation and pain. This leads to a reduction in inflammation and pain. CNPA has also been shown to have anti-cancer effects, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is overexpressed in many types of cancer, and its inhibition by CNPA may have therapeutic benefits. In addition, CNPA has been shown to have neuroprotective effects, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is involved in the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNPA is its potency and selectivity as a 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole inhibitor. This makes it a useful tool for studying the role of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole in various diseases, and for the development of new anti-inflammatory drugs. However, one of the limitations of CNPA is its potential toxicity, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole inhibition can lead to gastrointestinal and cardiovascular side effects. Therefore, careful dosing and monitoring are required when using CNPA in lab experiments.
Direcciones Futuras
There are many future directions for the use of CNPA in scientific research. One direction is the development of new anti-inflammatory drugs based on CNPA, which may have fewer side effects than current drugs. Another direction is the study of the role of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole in cancer and the development of new cancer therapies based on CNPA. In addition, the study of the neuroprotective effects of CNPA may lead to the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of new methods for the synthesis of CNPA may lead to more efficient and cost-effective production of this important compound.
Métodos De Síntesis
CNPA can be synthesized using a variety of methods, such as the reaction of 4-chloro-1-naphthol with chlorosulfonic acid to form 4-chloro-1-naphthylsulfonic acid, which is then reacted with 3-methyl-1H-pyrazole in the presence of a base to produce CNPA. Other methods include the reaction of 4-chloro-1-naphthaldehyde with 3-methyl-1H-pyrazole in the presence of a base, or the reaction of 4-chloro-1-naphthylamine with ethyl chloroformate followed by the reaction with 3-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
CNPA has been widely used in scientific research for its various applications. One of the main applications of CNPA is in the study of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, which is involved in the production of prostaglandins, important mediators of inflammation and pain. CNPA is a potent and selective inhibitor of 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole, and has been used in the development of new anti-inflammatory drugs. CNPA has also been used in the study of cancer, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is overexpressed in many types of cancer, and its inhibition by CNPA may have therapeutic benefits. In addition, CNPA has been used in the study of neurodegenerative diseases, such as Alzheimer's disease, as 1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole is involved in the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-8-9-17(16-10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVLMCTNRQUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)


![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)

![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
